molecular formula C12H14F2O B12089823 2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone

2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone

Cat. No.: B12089823
M. Wt: 212.24 g/mol
InChI Key: WDUVUWQKTBQRRM-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone is an organic compound characterized by the presence of two fluorine atoms attached to the ethanone group and a 4-isobutyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-phenyl-ethanone: Lacks the isobutyl group, leading to different chemical and biological properties.

    1-(4-Isobutyl-phenyl)-ethanone: Lacks the fluorine atoms, resulting in different reactivity and applications.

Uniqueness

2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone is unique due to the combination of fluorine atoms and the isobutyl-phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2,2-Difluoro-1-(4-isobutyl-phenyl)-ethanone is an organic compound notable for its unique structural characteristics, including two fluorine atoms and a para-isobutyl-substituted phenyl group. This composition not only influences its chemical properties but also its biological activity, making it a subject of interest in medicinal chemistry and related fields. The compound has a molecular formula of C12H14F2O and a molecular weight of approximately 224.24 g/mol.

Chemical Structure and Properties

The presence of fluorine atoms in the structure is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties. The specific arrangement of the isobutyl group on the phenyl ring further contributes to its potential interactions with biological targets.

Research indicates that this compound interacts with various biomolecules, particularly enzymes and receptors. The fluorine atoms may enhance binding affinity, leading to specific biological effects. Preliminary studies suggest that this compound could act as an inhibitor or modulator in certain biochemical pathways.

Biological Activity

Experimental studies have highlighted several key areas regarding the biological activity of this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of different cancer cell lines. For instance, it exhibited significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), colon (HT-29), and prostate (DU-145) cancers.
    Cell LineIC50 (µg/mL)Reference
    MCF-79 ± 1
    HT-2912 ± 1
    DU-14518
  • Enzyme Interaction : The compound's potential to bind with specific enzymes has been explored. In vitro studies suggest that it may inhibit certain kinases involved in critical metabolic pathways, which could be leveraged for therapeutic applications.
  • Antiviral Activity : There is emerging evidence suggesting that the compound may exhibit antiviral properties. It has been tested against viruses such as dengue and showed significant inhibitory effects, indicating a potential role in antiviral drug development.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various derivatives of this compound on cancer cell lines. The results indicated that compounds with similar structural features exhibited varied levels of potency, with the isobutyl-substituted derivative showing enhanced activity compared to non-fluorinated analogs.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, researchers found that this compound inhibited a specific kinase involved in cell proliferation. This inhibition was linked to reduced tumor growth in animal models, suggesting its potential as a therapeutic agent against cancer.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
2,2-Difluoro-1-phenylethanoneLacks isobutyl groupDifferent reactivity and biological properties
1-(4-Isobutyl-phenyl)-ethanoneLacks fluorine atomsAltered reactivity due to absence of fluorine
2,2-Difluoro-1-(m-tolyl)ethanoneSimilar fluorination but different aromatic substitutionVariations in biological activity
2,2-Trifluoro-1-(p-tolyl)ethanoneContains trifluoromethyl insteadDifferent electronic properties affecting reactivity

Properties

Molecular Formula

C12H14F2O

Molecular Weight

212.24 g/mol

IUPAC Name

2,2-difluoro-1-[4-(2-methylpropyl)phenyl]ethanone

InChI

InChI=1S/C12H14F2O/c1-8(2)7-9-3-5-10(6-4-9)11(15)12(13)14/h3-6,8,12H,7H2,1-2H3

InChI Key

WDUVUWQKTBQRRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(F)F

Origin of Product

United States

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